

Application Notes and Protocols for TAMRA-PEG7-Maleimide Protein Labeling

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Compound of Interest

Compound Name: TAMRA-PEG7-Maleimide

Cat. No.: B12389902

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **TAMRA-PEG7-Maleimide** for the fluorescent labeling of proteins. This document outlines the principles of the labeling chemistry, detailed experimental protocols, and methods for data analysis.

Introduction to Thiol-Reactive Labeling

TAMRA-PEG7-Maleimide is a thiol-reactive fluorescent probe used to covalently label proteins and other molecules containing free sulfhydryl groups. The maleimide group reacts specifically with the thiol group of cysteine residues under neutral to slightly acidic pH conditions (pH 6.5-7.5) to form a stable thioether bond.[1] The integrated polyethylene glycol (PEG) spacer of seven units enhances the solubility of the dye and the resulting conjugate in aqueous buffers and can reduce steric hindrance during the conjugation reaction. The TAMRA (Tetramethylrhodamine) fluorophore is a bright, orange-red fluorescent dye widely used in various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[2][3]

Quantitative Data Summary

Successful protein labeling is dependent on several factors, including the molar ratio of dye to protein, protein concentration, and reaction conditions. The following tables provide a summary of key quantitative parameters for consideration.

Table 1: Recommended Molar Ratios for Trial Labeling Reactions

Molar Ratio (Dye:Protein)	Protein Concentration	Expected Degree of Labeling (DOL)	Notes
5:1	1-10 mg/mL	Low	A good starting point for sensitive proteins to minimize potential disruption of function. [4]
10:1	1-10 mg/mL	Moderate	A commonly recommended starting point for initial optimization experiments. [5]
20:1	1-10 mg/mL	High	May be necessary for proteins with less accessible thiols or when a high DOL is desired.
40:1	1-10 mg/mL	Very High	Use with caution as excessive labeling can lead to protein aggregation and loss of function.

Table 2: Spectroscopic Properties of TAMRA

Property	Value
Excitation Maximum (λ_{ex})	~555 nm
Emission Maximum (λ_{em})	~580 nm
Molar Extinction Coefficient (ϵ) at λ_{ex}	~90,000 M ⁻¹ cm ⁻¹
Correction Factor (CF) at 280 nm	~0.3

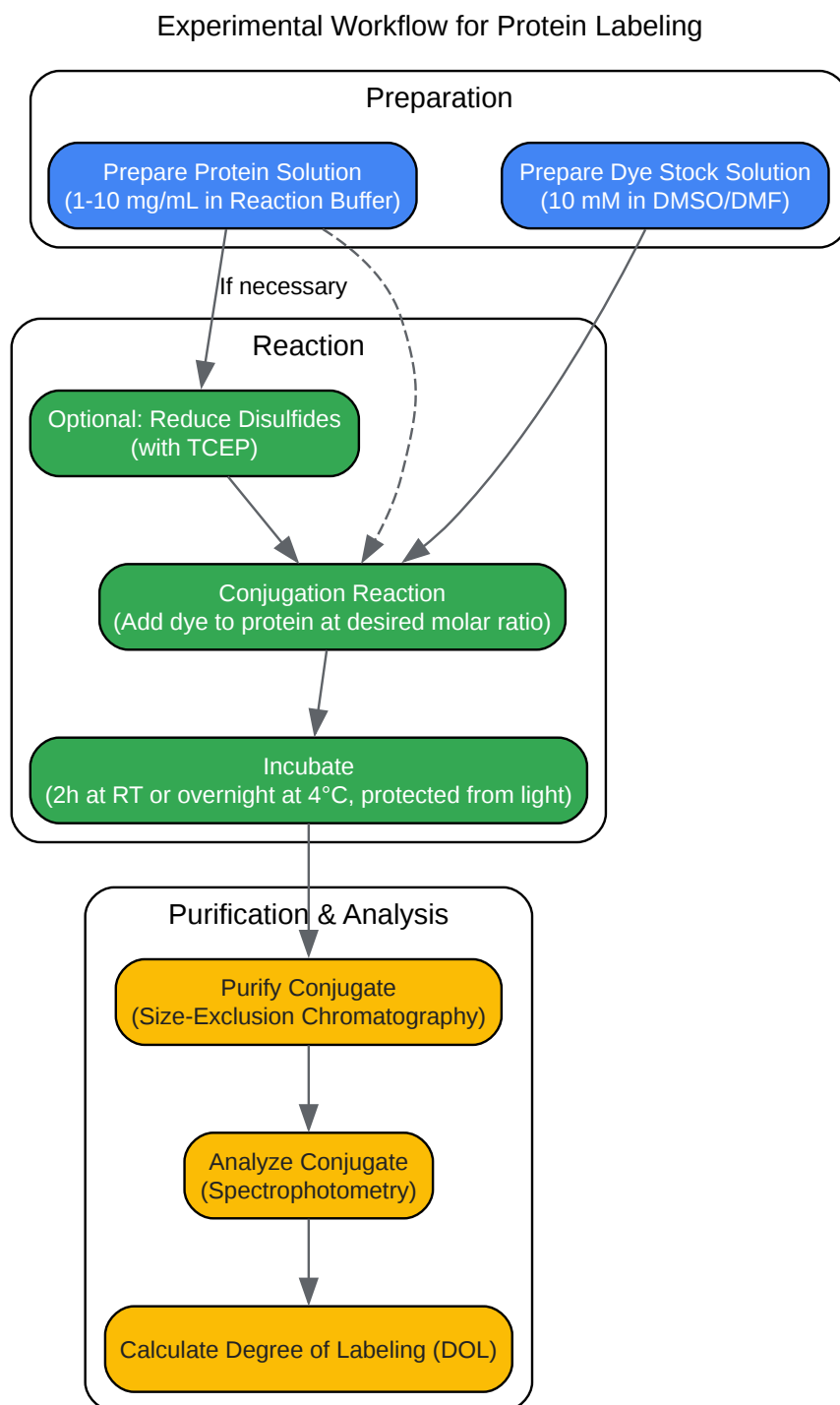
Experimental Protocols

This section provides a detailed protocol for the labeling of a protein with **TAMRA-PEG7-Maleimide**. It is recommended to perform a trial labeling with varying molar ratios to determine the optimal conditions for your specific protein.

Materials

- Protein of interest containing at least one free cysteine residue
- **TAMRA-PEG7-Maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed. Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris) at pH > 7.5.
- (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.
- Purification/Desalting column (e.g., Sephadex G-25)
- Spectrophotometer

Experimental Workflow Diagram



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Caption: General workflow for protein labeling with **TAMRA-PEG7-Maleimide**.

Detailed Protocol

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is compatible with the maleimide reaction and does not need to be removed prior to adding the dye.
- Dye Preparation:
 - Immediately before use, prepare a 10 mM stock solution of **TAMRA-PEG7-Maleimide** in anhydrous DMSO or DMF.
- Labeling Reaction:
 - While gently vortexing the protein solution, add the calculated volume of the **TAMRA-PEG7-Maleimide** stock solution to achieve the desired molar excess (e.g., 10:1, 20:1).
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).
 - The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
- Determination of the Degree of Labeling (DOL):
 - Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_{280}) and at the absorbance maximum of TAMRA (~555 nm, A_{max}).

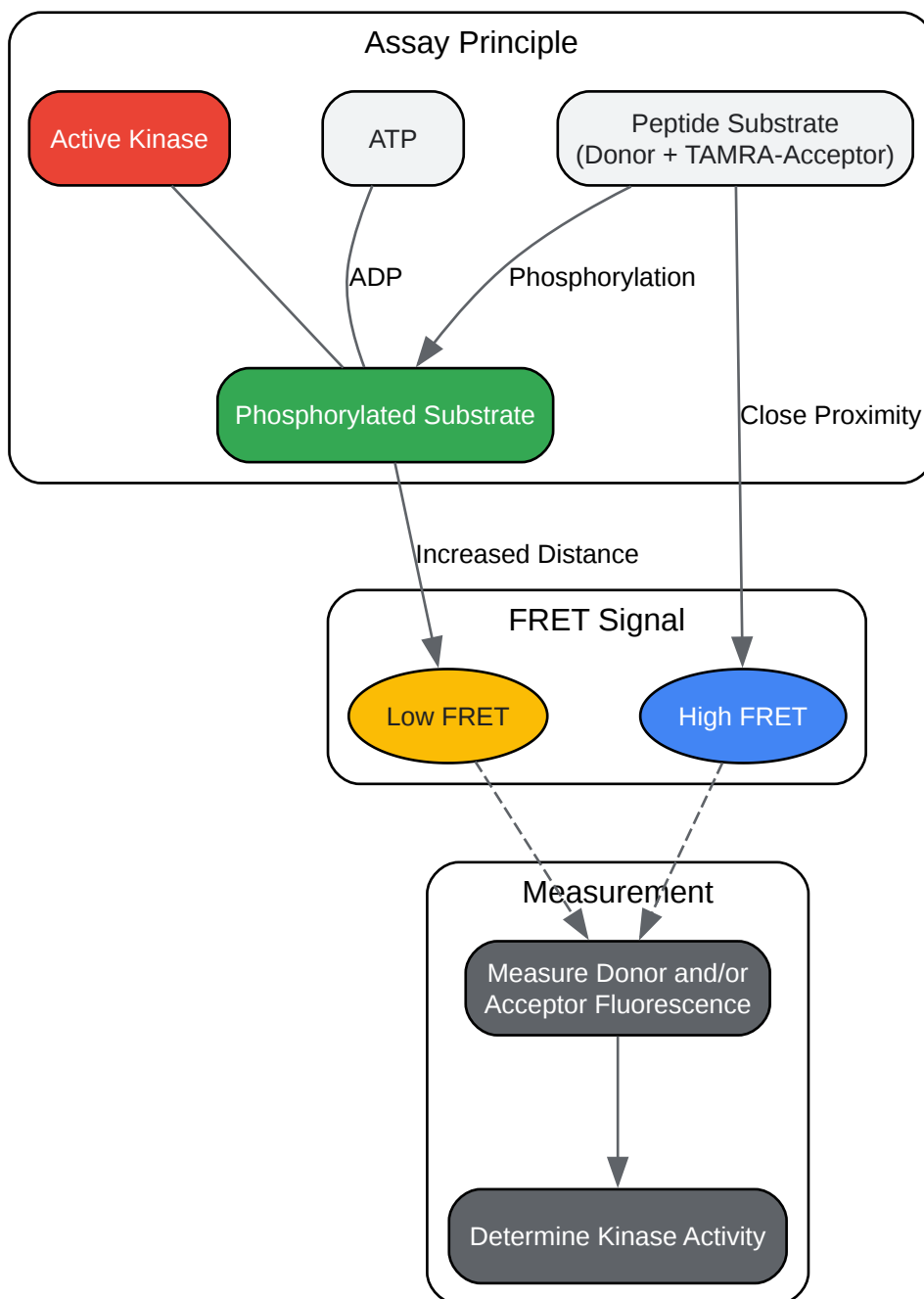
- Calculate the concentration of the protein using the following formula: Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$ where CF is the correction factor for the dye's absorbance at 280 nm (~0.3 for TAMRA) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the concentration of the dye using the following formula: Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$ where ϵ_{dye} is the molar extinction coefficient of TAMRA at its A_{max} (~90,000 M⁻¹cm⁻¹).
- Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Application Example: FRET-Based Kinase Activity Assay

TAMRA is often used as an acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) assays. This example illustrates how a TAMRA-labeled peptide can be used to monitor kinase activity. In this assay, a peptide substrate for a specific kinase is labeled with a donor fluorophore (e.g., FAM) and an acceptor fluorophore (TAMRA). In the intact peptide, the two fluorophores are in close proximity, allowing for FRET to occur. Upon phosphorylation by the kinase, the peptide may undergo a conformational change or be cleaved by a subsequent protease, leading to an increase in the distance between the donor and acceptor, and thus a decrease in FRET efficiency. This change in FRET can be monitored to determine kinase activity.

Signaling Pathway Diagram

FRET-Based Kinase Activity Assay



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Caption: Diagram of a FRET-based assay to measure kinase activity.

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